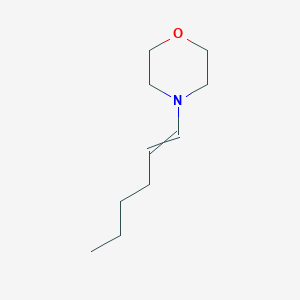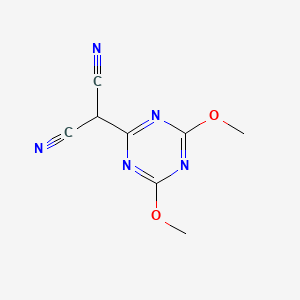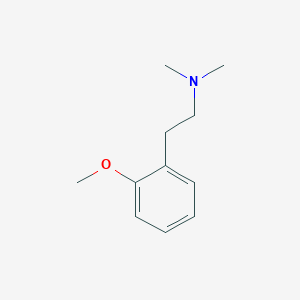![molecular formula C5H9N5O3S B14597915 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- CAS No. 61006-90-4](/img/structure/B14597915.png)
1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a sulfonamide group at the 4-position and a methylamino carbonyl group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of ammonium acetate and urotropine under microwave-assisted conditions to synthesize 4,5-disubstituted imidazoles .
Industrial Production Methods: Industrial production often employs solvent-free conditions and microwave-assisted synthesis to enhance yield and efficiency. The use of catalysts such as ZnCl2 in cycloaddition reactions also facilitates the production of multisubstituted imidazoles under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using agents like HBr and DMSO.
Reduction: Reduction reactions involving hydride donors.
Substitution: Nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of dyes, catalysts, and other functional materials.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes through binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of disease-causing pathways, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-4-sulfonamide: Lacks the methylamino carbonyl group, making it less versatile in certain applications.
1H-Imidazole-5-sulfonamide: Differently substituted, leading to variations in reactivity and application.
Uniqueness: 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in targeted therapeutic applications .
Eigenschaften
CAS-Nummer |
61006-90-4 |
|---|---|
Molekularformel |
C5H9N5O3S |
Molekulargewicht |
219.22 g/mol |
IUPAC-Name |
1-methyl-3-(5-sulfamoyl-1H-imidazol-4-yl)urea |
InChI |
InChI=1S/C5H9N5O3S/c1-7-5(11)10-3-4(9-2-8-3)14(6,12)13/h2H,1H3,(H,8,9)(H2,6,12,13)(H2,7,10,11) |
InChI-Schlüssel |
BYDRAKJKUKQUQH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=C(NC=N1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)

